Pyruvic acid, phenyl ester
Description
Conceptual Framework of Alpha-Keto Esters in Organic Chemistry Research
Alpha-keto esters are a significant class of organic compounds characterized by a ketone functional group at the alpha-position relative to the ester carbonyl group. beilstein-journals.org This unique structural feature, a 1,2-dicarbonyl motif, makes them highly versatile intermediates in organic synthesis. beilstein-journals.org The electrophilicity of the keto group is enhanced by the adjacent electron-withdrawing ester group, rendering it susceptible to nucleophilic attack. beilstein-journals.org This reactivity is central to their application in a wide array of chemical transformations.
The synthesis of α-keto esters can be achieved through various methodologies. Traditional routes include the Friedel–Crafts acylation of aromatic compounds with oxalyl chloride derivatives and the reaction of organometallic reagents like Grignard or aryllithium compounds with diethyl oxalate. mdpi.com More contemporary methods focus on oxidative processes, such as the oxidation of α-hydroxy esters, terminal haloalkynes, or aryl ketones using reagents like selenium dioxide. aurigeneservices.comresearchgate.net Additionally, metal-catalyzed carbonylation reactions of aryl halides have been developed to produce aryl α-keto esters. mdpi.com
In terms of their synthetic utility, α-keto esters are valuable precursors for a multitude of more complex molecules. They are widely used in the asymmetric synthesis of α-hydroxy carboxylic acids and can serve as key intermediates in the total synthesis of natural products. beilstein-journals.orgaurigeneservices.com Their reactivity allows for participation in various reactions, including aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions. beilstein-journals.org The development of catalytic asymmetric reactions involving β,γ-unsaturated α-ketoesters has further expanded their importance in creating stereogenic centers with high enantioselectivity.
Positioning Pyruvic Acid, Phenyl Ester within Ester Chemistry and Oxoacid Derivatives Research
This compound, is fundamentally an ester, a class of compounds derived from the condensation of a carboxylic acid and an alcohol. In this case, it is the ester of pyruvic acid (an oxoacid) and phenol (B47542). As an ester, its chemistry is characterized by reactions such as hydrolysis, which would yield pyruvic acid and phenol, and transesterification.
Furthermore, it is a derivative of an oxoacid, specifically an alpha-oxoacid. The presence of the ketone group at the alpha position significantly influences its reactivity compared to simple esters. This places it in the sub-class of α-keto esters, which are noted for their enhanced electrophilicity at the keto-carbonyl carbon. This dual functionality defines its chemical character and potential for synthetic applications. While the broader class of pyruvic acid derivatives has been a subject of interest, particularly in biochemical contexts, the specific focus on its phenyl ester derivative in research is less prominent. nih.gov
Current Gaps and Opportunities in the Academic Investigation of this compound
A review of the current scientific literature reveals a significant gap in the specific academic investigation of this compound. While there is a wealth of information on the broader category of aryl α-keto esters and extensive research on the isomeric compound phenylpyruvic acid, dedicated studies on phenyl 2-oxopropanoate are scarce. aurigeneservices.comwikipedia.org This lack of focused research presents several opportunities for academic exploration.
Detailed studies on the synthesis of this compound are not widely reported. While general methods for the synthesis of aryl α-keto esters are known, optimizing these for the specific production of the phenyl ester of pyruvic acid could be a valuable area of research. mdpi.comaurigeneservices.comresearchgate.net Furthermore, a thorough investigation of its reactivity in various organic transformations is needed. Exploring its utility in asymmetric synthesis, as a precursor for heterocyclic compounds, or in medicinal chemistry could uncover novel applications. tandfonline.comgeorganics.sk
There is also a lack of comprehensive spectroscopic and physicochemical characterization of this compound in the academic literature. Detailed analysis of its NMR, IR, and mass spectra, beyond what is available in chemical databases, would be beneficial for the scientific community. The potential biological activities of this compound remain largely unexplored, offering another avenue for research, particularly in the context of enzyme inhibition or as a metabolic probe. tandfonline.com The current void in the literature suggests that this compound is an under-investigated molecule with potential for new discoveries in both fundamental and applied chemistry.
Structure
3D Structure
Properties
CAS No. |
2149-49-7 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
phenyl 2-oxopropanoate |
InChI |
InChI=1S/C9H8O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
LMKPPOCIIACDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Pyruvic Acid, Phenyl Ester
Mechanistic Aspects of Pyruvic Acid, Phenyl Ester Formation
The mechanism of ester formation is well-established, but the specific kinetics involving pyruvic acid and phenol (B47542) are influenced by the unique properties of the reactants.
Direct kinetic studies on the esterification of pyruvic acid with phenol are not widely available in the literature. However, kinetic analyses of related systems provide insight into the potential reaction behavior.
The degradation of other compounds in the presence of pyruvic acid has been shown to follow first-order kinetics, with the rate being significantly influenced by temperature and the concentration of pyruvic acid. researchgate.net In some cases, the presence of pyruvic acid accelerates reactions at lower temperatures and decelerates them at higher temperatures, indicating a complex mechanistic role. researchgate.net
Kinetic studies of the aqueous photolysis of pyruvic acid also reveal complex, concentration-dependent reaction pathways, though this process is distinct from esterification. acs.orgresearchgate.net In catalyzed esterification reactions, the choice of catalyst and substrate structure dramatically impacts reaction rates. A kinetic study of esterification using a zirconium-based catalyst found that while many alcohols react efficiently, phenols are essentially non-reactive, leading to the recovery of starting materials. acs.org This finding underscores the kinetic challenge posed by the low reactivity of the phenol group in esterification. Furthermore, an investigation into the iodination of pyruvic acid and its esters noted that the reaction proceeds more rapidly in a mixture of pyridine (B92270) and phenol than in either substance alone, suggesting that phenol can participate in or mediate related reactions, although not via esterification in this specific case. core.ac.uk
Influence of Reaction Conditions on Ester Yield and Selectivity
The synthesis of phenyl pyruvate (B1213749), an ester derived from a carboxylic acid and a phenol, presents unique challenges compared to the esterification of simple alcohols. The direct esterification of pyruvic acid with phenol is generally inefficient due to the lower nucleophilicity of the phenolic hydroxyl group. Consequently, reaction pathways typically involve the activation of the carboxylic acid component.
A more effective and common strategy is the conversion of pyruvic acid into a more reactive acyl halide, specifically pyruvoyl chloride. This can be achieved by reacting pyruvic acid with reagents like α,α-dichloromethyl methyl ether. orgsyn.org The resulting pyruvoyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by phenol. chemguide.co.uk
The reaction between pyruvoyl chloride and phenol proceeds via a nucleophilic acyl substitution mechanism to yield phenyl pyruvate and hydrogen chloride. chemguide.co.uk To enhance the reaction rate, particularly with less reactive acyl chlorides, the phenol can first be deprotonated with a base, such as sodium hydroxide, to form the more nucleophilic sodium phenoxide ion. libretexts.org This increased nucleophilicity facilitates a more rapid reaction.
Key factors influencing the yield and selectivity of this synthesis include:
Temperature: The reaction of phenol with pyruvoyl chloride can often be conducted at room temperature. chemguide.co.uk However, gentle warming may be necessary for less reactive substrates, though higher temperatures risk decomposition and side reactions.
Solvent: An inert solvent, such as dichloromethane, is typically used to dissolve the reactants. orgsyn.org
Base: In methods utilizing the phenoxide, the choice and stoichiometry of the base are critical to ensure complete formation of the nucleophile without promoting side reactions. Triethylamine can also be used to scavenge the HCl byproduct in reactions with the neutral phenol. orgsyn.org
The table below summarizes the strategic considerations for the synthesis of phenyl pyruvate.
Table 1: Synthetic Strategies and Reaction Condition Considerations for Phenyl Pyruvate
| Parameter | Method 1: Direct Esterification | Method 2: Acyl Chloride Route |
|---|---|---|
| Reactants | Pyruvic Acid + Phenol | Pyruvoyl Chloride + Phenol (or Sodium Phenoxide) |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) | None required, but a base (e.g., pyridine, triethylamine) can be used to neutralize HCl byproduct. |
| Reaction Rate | Very slow. libretexts.org | Fast to moderate. chemguide.co.uklibretexts.org |
| Conditions | High temperatures, removal of water required. | Often proceeds at room temperature. chemguide.co.uk |
| Yield & Selectivity | Generally low due to competing side reactions like ether formation and polycondensation. | Generally higher, as the acyl chloride is highly reactive towards the desired substitution. orgsyn.org |
Chemical Transformations and Reactivity Profiles
The reactivity of phenyl pyruvate is dominated by its two key functional groups: the ester and the α-keto group. This structure allows it to participate in a variety of chemical transformations.
Nucleophilic Acyl Substitution Reactions
As a carboxylic acid derivative, the primary reaction pathway for the ester group of phenyl pyruvate is nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the electrophilic ester carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group—in this case, the phenoxide ion.
Common nucleophilic acyl substitution reactions for phenyl pyruvate include:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved. Basic hydrolysis (saponification) is typically irreversible as it forms the resonance-stabilized carboxylate and phenoxide ions. Acidic hydrolysis is an equilibrium process.
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine yields a pyruvamide (B1210208) and phenol.
Transesterification: Reaction with another alcohol (R'OH) in the presence of an acid or base catalyst can replace the phenyl group, forming a new pyruvate ester (CH₃COCOOR') and phenol.
Oxidation and Reduction Pathways
The α-keto moiety is the primary site for oxidation and reduction reactions.
Reduction: The ketone group can be selectively reduced to a secondary alcohol using common reducing agents. For instance, reaction with sodium borohydride (B1222165) (NaBH₄) would reduce the ketone to yield phenyl 2-hydroxypropanoate (phenyl lactate). masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this transformation. The selective reduction of α-keto esters is a common synthetic procedure. masterorganicchemistry.comsci-hub.ru
Oxidation: The oxidation of phenyl pyruvate is less straightforward. Strong oxidizing agents can lead to the cleavage of the carbon-carbon bond between the two carbonyl groups, resulting in the formation of acetic acid and phenol derivatives through oxidative decarboxylation. In some biological or metal-catalyzed systems, the related compound phenylpyruvic acid undergoes oxidative conversion to products like benzaldehyde (B42025) and phenylacetic acid. researchgate.net
Condensation Reactions Involving the Alpha-Keto Moiety
The methyl group adjacent to the ketone (the α-carbon of the keto group) possesses acidic protons. In the presence of a suitable base, one of these protons can be abstracted to form an enolate ion. This enolate is a potent nucleophile and can participate in condensation reactions with various electrophiles, most notably aldehydes and ketones, in a process known as the aldol (B89426) condensation.
While specific studies on phenyl pyruvate are scarce, analogous reactions with other pyruvate esters and pyruvic acid itself are well-documented. pnas.orgjst.go.jpnii.ac.jp For example, pyruvic acid can undergo self-condensation or react with aldehydes like pyridinecarboxaldehyde in the presence of an amine catalyst. pnas.orgnii.ac.jp Similarly, substituted phenylpyruvates have been shown to undergo homoaldol condensation. iucr.org This reactivity is a cornerstone of carbon-carbon bond formation.
Table 2: Examples of Aldol-Type Condensations with Pyruvate Derivatives
| Pyruvate Substrate | Condensation Partner | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyruvic Acid | Pyruvic Acid (self-condensation) | FeS, H₂, CO₂, H₂S, 25°C | 2-hydroxy-2-methyl-4-oxopentanedioate | pnas.org |
| Pyruvic Acid | Pyridinecarboxaldehydes | Peraminated β-Cyclodextrin (catalyst), pH 4.5 | 4-(pyridyl)-2-keto-3,4-butenoic acid | nii.ac.jp |
| Phenylpyruvates | ω-formylalkanoates | Not specified | Complex aldol adducts | jst.go.jp |
Photoreactions and Photodecarboxylation Potentials (drawing parallels with pyruvic acid)
The photochemistry of phenyl pyruvate is dictated by its α-keto ester structure, which differs significantly from its parent, pyruvic acid.
Pyruvic Acid: The photochemistry of pyruvic acid is well-studied and often leads to photodecarboxylation (loss of CO₂). A key mechanism involves an excited-state intramolecular proton transfer (ESIPT) from the carboxylic acid proton to the ketone oxygen. This forms a transient hydroxycarbene intermediate which can then eliminate CO₂. This process can occur from both singlet and triplet excited states.
Phenyl Pyruvate: As an ester, phenyl pyruvate lacks the acidic carboxylic proton necessary for the ESIPT mechanism. Therefore, its photochemical behavior is analogous to other non-enolizable α-keto esters. The expected photochemical pathways include:
Norrish Type I Cleavage: Upon excitation, the molecule can undergo homolytic cleavage of the weak carbon-carbon bond between the two carbonyl groups. This would generate an acetyl radical (CH₃CO•) and a phenoxycarbonyl radical (PhOCO•). These radicals can then undergo further reactions, such as decarbonylation or recombination.
Intermolecular Hydrogen Abstraction: In the presence of a suitable hydrogen-donating solvent (like isopropanol), the excited triplet state of the keto ester can abstract a hydrogen atom from the solvent, leading to the reduction of the ketone to an alcohol.
The Norrish Type II reaction, which involves intramolecular abstraction of a gamma-hydrogen, is not possible for phenyl pyruvate as it lacks any gamma-hydrogens in its structure. This contrasts with pyruvate esters with longer alkyl chains (e.g., ethyl or propyl pyruvate), where the Norrish Type II pathway is a known fragmentation route.
Structural Elucidation and Conformational Dynamics in Pyruvic Acid, Phenyl Ester Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of pyruvic acid, phenyl ester. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS), a comprehensive molecular profile can be established.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not widely published, predictions can be made based on the analysis of analogous compounds such as phenyl propanoate and various pyruvic acid esters. pearson.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the phenyl group. The methyl protons (CH₃) adjacent to the ketone would likely appear as a singlet. The protons on the phenyl ring would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, reflecting their different chemical environments. rsc.org
¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. For this compound, characteristic peaks would include those for the methyl carbon, the two carbonyl carbons (one for the ketone and one for the ester), and the carbons of the phenyl ring. pearson.com The carbonyl carbons are particularly deshielded and would appear at the downfield end of the spectrum.
A related compound, methyl 3-phenyl-2-propynoate, shows characteristic ¹³C NMR shifts that can offer comparative insights. cdnsciencepub.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl Protons (CH₃) | Singlet, ~2.5 | ~25-30 |
| Aromatic Protons (C₆H₅) | Multiplet, 7.0-8.0 | ~120-150 |
| Ketone Carbonyl (C=O) | - | ~190-200 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups. The ester carbonyl (C=O) stretch is typically found around 1735 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower wavenumber. The C-O stretching of the ester group would also be prominent. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. acs.org
Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often produce strong signals. For this compound, the C=C stretching of the phenyl ring would be expected to give a strong Raman signal. acs.org The symmetric vibrations of the molecule would also be more Raman active.
Table 2: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Ketone | C=O stretch | ~1715 | Variable |
| Ester | C=O stretch | ~1735 | Variable |
| Phenyl Ring | C=C stretch | 1600-1450 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₈O₃), the molecular weight is 164.16 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 164. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for esters include the loss of the alkoxy group (in this case, a phenoxy radical, C₆H₅O•) or the cleavage of the bond alpha to the carbonyl group. Data from related pyruvic acid esters, such as methyl pyruvate (B1213749) and ethyl pyruvate, show characteristic fragmentation patterns that can be used to predict the behavior of the phenyl ester. massbank.eunist.gov For instance, a prominent peak in the mass spectrum of phenylpyruvic acid is often observed at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is a common fragment from compounds containing a benzyl (B1604629) group. nih.gov
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z | Possible Neutral Loss |
|---|---|---|
| [C₉H₈O₃]⁺ | 164 | - |
| [C₈H₅O₂]⁺ | 133 | •CH₃, CO |
| [C₇H₅O]⁺ | 105 | •CHO, CO |
Tautomerism and Isomerism Studies
The structural complexity of this compound is further enhanced by the potential for tautomerism and the existence of different conformational isomers.
Investigation of Keto-Enol Tautomerism in Alpha-Keto Esters
Alpha-keto esters, including this compound, can exist in equilibrium between the keto and enol forms. byjus.comchemistrysteps.comopenstax.orglibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. byjus.comfiveable.me
Studies on related compounds like 3-(phenylacetamido)pyruvic acid methyl ester and o-nitrophenylpyruvic acid have provided valuable insights into this equilibrium. acs.org For most simple α-keto esters, the keto form is generally more stable and predominates under normal conditions. openstax.org However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding or conjugation. In the case of this compound, the enol tautomer would feature a hydroxyl group and a carbon-carbon double bond. The equilibrium can be influenced by the solvent, temperature, and pH. Spectroscopic techniques are crucial for studying this equilibrium, as the keto and enol forms have distinct spectral signatures. For example, the enol form would show a characteristic O-H stretching band in the IR spectrum and different chemical shifts in the NMR spectrum. acs.orgnih.gov
Conformational Analysis via Spectroscopic and Computational Methods
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.orglumenlearning.com For this compound, rotation around the C-C and C-O single bonds can lead to different rotational isomers (rotamers). researchgate.netrsc.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Phenylpyruvic acid |
| 3-(phenylacetamido)pyruvic acid methyl ester |
| o-nitrophenylpyruvic acid |
| Phenyl propanoate |
| Methyl 3-phenyl-2-propynoate |
| Methyl pyruvate |
Crystallographic Studies for Solid-State Structure Determination (drawing from o-nitrophenylpyruvic acid research)
The precise determination of the three-dimensional arrangement of atoms in the solid state is fundamental to understanding the properties and reactivity of a molecule. X-ray crystallography is the definitive method for this purpose. While specific crystallographic data for this compound is not extensively detailed in the cited literature, valuable insights can be drawn from studies on closely related analogs, such as o-nitrophenylpyruvic acid. Research on this derivative reveals key structural features that are likely to be relevant to the phenyl ester.
Detailed Research Findings from o-Nitrophenylpyruvic Acid
Studies on o-nitrophenylpyruvic acid have successfully elucidated its solid-state structure, providing a model for understanding similar pyruvic acid derivatives. researchgate.net In solution, o-nitrophenylpyruvic acid exists as a tautomeric mixture of keto and enol forms. researchgate.net However, X-ray diffraction analysis of a single crystal confirmed that the molecule crystallizes exclusively as the keto tautomer. researchgate.netresearchgate.net
The crystal structure was established by X-ray diffraction, and an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) view showed that two molecules form a pair linked by hydrogen bonds between their carboxylic acid groups. researchgate.net The bond lengths between the carbons of the pyruvic acid side chain (C10-C11) and the carbon-oxygen double bond (C11-O12) were found to be 1.493(7) Å and 1.208(5) Å respectively, which are characteristic of a keto-enol structure, confirming the keto form in the crystal. researchgate.net The pyruvic acid side chain is oriented in a trans extended conformation relative to the phenyl ring. researchgate.net
The crystallographic data obtained for o-nitrophenylpyruvic acid (referred to as compound 3b in the source literature) are summarized in the tables below. researchgate.net
Interactive Data Tables
Crystal Data and Structure Refinement for o-Nitrophenylpyruvic Acid researchgate.net
| Parameter | Value |
| Empirical Formula | C₉H₇NO₅ |
| Formula Weight | 209.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.149(2) |
| b (Å) | 5.149(12) |
| c (Å) | 11.63(1) |
| β (°) | 113.63(1) |
| Volume (ų) | 900.4(1) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg/m³) | 1.543 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Refinement Method | Full-matrix least-squares on F² |
Selected Bond Lengths for o-Nitrophenylpyruvic Acid researchgate.net
| Bond | Length (Å) (Experimental) |
| C(1)–N(7) | 1.473(5) |
| N(7)–O(8) | 1.220(5) |
| N(7)–O(9) | 1.221(5) |
| C(2)–C(10) | 1.503(6) |
| C(10)–C(11) | 1.493(7) |
| C(11)–O(12) | 1.208(5) |
| C(11)–C(13) | 1.536(6) |
| C(13)–O(14) | 1.219(5) |
| C(13)–O(15) | 1.312(5) |
These crystallographic findings for o-nitrophenylpyruvic acid serve as a crucial reference point. The presence of the keto form in the solid state, the formation of hydrogen-bonded dimers, and the specific bond lengths provide a strong basis for predicting the solid-state behavior of this compound. The substitution of the nitro group with a hydrogen atom to yield the phenyl ester would likely influence the crystal packing and intermolecular interactions, but the fundamental conformation of the pyruvic acid moiety is expected to share similar characteristics.
Mechanistic Investigations of Pyruvic Acid, Phenyl Ester Reactivity
Kinetic Analysis of Degradation and Stability Pathways
The stability of pyruvic acid, phenyl ester, a type of α-keto ester, is influenced by several factors that can lead to its degradation. These esters are versatile platform molecules in organic synthesis but can undergo various reactions such as hydrolysis and intramolecular aminolysis. mdpi.comnih.gov
A study on the degradation kinetics of dipeptide esters, which share structural similarities with this compound, revealed that decomposition can occur via first-order kinetics through parallel pathways. nih.gov At a pH of 7.4, the dominant degradation route was intramolecular aminolysis, leading to the formation of a 2,5-diketopiperazine. However, this cyclization pathway was found to be almost negligible at a pH below 6. nih.gov The other significant degradation pathway is the hydrolysis of the ester bond, which yields the corresponding dipeptide. nih.gov
In the presence of plasma, the degradation of these esters is accelerated, suggesting enzymatic cleavage of the peptide bond. nih.gov This highlights the importance of the biological environment on the stability of such compounds.
The stability of the keto-enol tautomers of related compounds, such as 3-phenyl-2,4-pentanedione, has been investigated using computational methods. orientjchem.org These studies revealed that the keto form is generally more stable than the enol form in both the gas phase and in various solvents. The energy barrier for tautomerization is significant, indicating a degree of kinetic stability for each form. orientjchem.org
Exploration of Hydrolysis Mechanisms
The hydrolysis of esters, including this compound, can be catalyzed by either acid or base. This process is a fundamental reaction in organic chemistry and is crucial for the transformation of β-keto esters into β-keto acids, which can then undergo further reactions like decarboxylation. aklectures.comyoutube.com
Under acidic conditions, the hydrolysis of a β-keto ester involves the protonation of the carbonyl oxygen of the ester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com This is followed by a series of proton transfer steps and the elimination of an alcohol molecule to yield the carboxylic acid. youtube.com
The hydrolysis of phosphoenolpyruvate (B93156) (PEP), a structurally related compound, to pyruvic acid and phosphoric acid is a highly exergonic and irreversible reaction. rsc.org Studies on the nonenzymatic hydrolysis of PEP suggest that the mechanism proceeds through an acyl phosphate (B84403) intermediate. rsc.org This indicates that the presence of a phosphate group can significantly influence the hydrolysis pathway.
While phenylpyruvate itself does not significantly affect the hydrolysis of ATP and ADP in rat blood serum, the related amino acid, phenylalanine, has been shown to inhibit this process. nih.gov This suggests that the phenyl group can play a role in modulating the activity of enzymes involved in hydrolysis reactions.
Investigations into Intramolecular Rearrangements
Intramolecular rearrangements are a class of reactions where a molecule's atomic connectivity is altered without the loss or gain of atoms. One notable rearrangement relevant to esters of phenyl-substituted acids is the Fries rearrangement. This reaction involves the intramolecular rearrangement of a phenyl acetate (B1210297) to form o- and p-hydroxy acetophenone (B1666503) in the presence of a Lewis acid like anhydrous AlCl3. doubtnut.com
Another type of intramolecular rearrangement is the Favorskii rearrangement, which typically involves halo-ketones and results in the formation of carboxylic acid derivatives. youtube.com While not directly applicable to this compound, it demonstrates the potential for skeletal rearrangements in keto-containing compounds under basic conditions.
Research on phenylpyruvate oxidase has indicated the occurrence of side-chain rearrangement during its enzymatic action. nih.gov This suggests that under certain catalytic conditions, the pyruvic acid side chain can undergo structural changes.
Furthermore, the keto-enol tautomerism inherent in pyruvic acid derivatives is a form of intramolecular rearrangement. ontosight.aiwikipedia.orgresearchgate.net This equilibrium between the keto and enol forms is a dynamic process influenced by the surrounding environment and is crucial for the compound's reactivity. orientjchem.orgontosight.ai For instance, the methyl ester of phenylpyruvate predominantly exists in the enol form. rsc.org
Enzymatic Reaction Analogues for Alpha-Keto Ester Transformations
The transformation of α-keto esters is a key process in many biochemical pathways, and numerous enzymes have evolved to catalyze these reactions with high specificity and efficiency. These enzymatic reactions serve as powerful analogues for understanding the reactivity of compounds like this compound.
Decarboxylation: Thiamine pyrophosphate (TPP), a derivative of vitamin B1, is a crucial cofactor for enzymes that catalyze the decarboxylation of α-keto acids, such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. wikipedia.orgpatsnap.comgonzaga.edu The mechanism involves the nucleophilic attack of the TPP ylide on the α-keto group of the substrate, forming a covalent intermediate that facilitates the release of carbon dioxide. wikipedia.orgpatsnap.com This enzymatic strategy overcomes the mechanistic challenge of generating an unstable carbanion on a carbonyl carbon. gonzaga.edu
Tautomerization: Phenylpyruvate tautomerase is an enzyme that catalyzes the keto-enol isomerization of phenylpyruvate. ontosight.aiwikipedia.org This activity is vital for the metabolism of phenylalanine. The enzyme facilitates the interconversion between the keto and enol forms, which is essential for subsequent metabolic steps. ontosight.ai
Reduction: Ketoreductases, which are NAD(P)H-dependent enzymes, are capable of stereoselectively reducing α-keto esters to α-hydroxy esters. researchgate.net This biocatalytic approach is utilized in the synthesis of chiral molecules, demonstrating the enzyme's ability to control stereochemistry during the transformation of the keto group. researchgate.net
Applications in Advanced Organic Synthesis and Catalysis
Pyruvic Acid, Phenyl Ester as a Precursor in Complex Molecule Synthesis
While specific documented instances of this compound as a direct precursor in the total synthesis of complex natural products are not prevalent in readily available literature, the closely related scaffold of phenylpyruvic acid is a well-established intermediate in crucial biosynthetic pathways. For instance, phenylpyruvic acid is a key precursor in the biosynthesis of the amino acid L-phenylalanine and the fragrant compound 2-phenylethanol (B73330) (2-PE), which is widely used in the food and fine chemical industries. nih.govresearchgate.netyoutube.com In these pathways, the α-keto acid moiety undergoes transformations like transamination and decarboxylation. researchgate.net
Furthermore, derivatives of pyruvic acid are employed in the synthesis of complex heterocyclic structures. For example, alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)propanoates, which share the α-keto ester motif, are used to synthesize functionalized oxazoles. These oxazoles can undergo further rhodium-catalyzed transformations to yield complex fused heterocyclic systems like 4-hydroxynaphtho[2,1-d]oxazole-5-carboxylic esters. acs.orgacs.org This highlights the potential of the pyruvic acid core structure, including its phenyl ester, to serve as a starting point for intricate molecular designs.
Utilization in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Pyruvic acid esters, including the phenyl ester, are valuable substrates in several important MCRs due to their electrophilic keto-carbonyl group.
Two of the most prominent MCRs where pyruvate (B1213749) derivatives can be utilized are the Passerini and Ugi reactions.
Passerini Reaction : This is a three-component reaction involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org The product is an α-acyloxy amide. When a pyruvic acid ester is used as the carbonyl component, it leads to the formation of highly functionalized α-acyloxy amides. Although many examples use simpler alkyl pyruvates, this compound can function as the ketone component in this transformation. nii.ac.jpbroadinstitute.org
Ugi Reaction : This is a four-component reaction that builds upon the Passerini reaction by including a primary amine. wikipedia.orgorganic-chemistry.org The reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide yields a bis-amide. Pyruvic acid esters can act as the ketone component, reacting with the amine to form an in-situ imine, which then proceeds through the Ugi reaction mechanism. nih.govnih.govyoutube.com This strategy has been used to create diverse molecular libraries for drug discovery. organic-chemistry.org
The table below illustrates the general schemes for the Passerini and Ugi reactions, where R3-CO-COOR4 represents a pyruvic acid ester like this compound.
Table 1: Pyruvic Acid Ester in Multi-Component Reactions
| Reaction | Reactants | General Product |
|---|---|---|
| Passerini Reaction | Isocyanide (R1-NC), Carboxylic Acid (R2-COOH), Pyruvic Acid Ester (R3-CO-COOR4) | α-Acyloxy Carboxamide |
| Ugi Reaction | Isocyanide (R1-NC), Carboxylic Acid (R2-COOH), Pyruvic Acid Ester (R3-CO-COOR4), Primary Amine (R5-NH2) | α-Acylamino Amide |
These reactions are powerful tools in combinatorial chemistry for the rapid synthesis of large collections of structurally diverse molecules. walisongo.ac.idnih.gov
Catalytic Applications of Pyruvic Acid Esters and their Adducts
While the direct use of this compound or its adducts as catalysts is not extensively documented, related applications highlight their role in catalytic processes. For example, enantioselective Mannich and aldol (B89426) reactions using pyruvate esters as nucleophiles can be promoted by organocatalysts or metal-based catalysts to generate chiral building blocks. nii.ac.jpresearchgate.net
A significant aspect of the chemistry of carbonyl compounds, including pyruvic acid esters, is the formation of bisulfite adducts. These adducts are typically formed by reacting the carbonyl compound with sodium bisulfite. While the prompt suggests these adducts can act as oxidation catalysts, the available literature more commonly describes their use as a method for purification and as a stable precursor for the in-situ generation of the parent carbonyl compound. nih.govrsc.org
For instance, in the synthesis of complex molecules like ionizable lipids, fatty aldehyde bisulfite adducts are used as a purification handle. nih.gov The crude aldehyde is converted to a crystalline bisulfite adduct, which can be easily separated from impurities. This stable solid adduct can then be used directly in subsequent reactions, such as reductive aminations, where it liberates the aldehyde under specific conditions. nih.govrsc.org It is plausible that the sodium bisulfite adduct of this compound could be similarly used to purify the keto-ester and serve as a stable solid source for its controlled release in a reaction mixture. Some studies have also investigated the oxidation of zwitterionic bisulfite adducts of other aldehydes. researchgate.net
Derivatization for Specific Chemical Transformations
The reactivity of this compound allows for its derivatization into various useful compounds. A notable example is its use in creating derivatives of amino acids for biological applications.
One significant transformation is the synthesis of pyruvate-extended N-acetyl amino acids. nih.gov These compounds are designed as potent inhibitors of peptidylamidoglycolate lyase (PGL), an enzyme involved in the biosynthesis of many neuropeptides. The synthesis involves creating a molecule where a pyruvate unit is attached to the nitrogen of an N-acetylated amino acid. These derivatives, such as N-Ac-Phe-pyruvate, have been shown to be highly effective and selective inhibitors of PGL. nih.gov The general structure of these inhibitors highlights a key chemical transformation where the amino acid is effectively acylated by a pyruvate moiety.
The general process for creating such derivatives involves coupling the N-protected amino acid with a pyruvate equivalent. This derivatization strategy showcases how pyruvic acid esters can be used to modify biological molecules like amino acids to create potent enzyme inhibitors. nih.govaklectures.com
Advanced Analytical Methodologies for Pyruvic Acid, Phenyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of pyruvic acid, phenyl ester, providing the necessary separation from complex matrices and enabling accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV, fluorescence)
HPLC is a versatile and widely used technique for the analysis of pyruvic acid and its esters. creative-proteomics.com The separation is typically achieved on a reverse-phase column, such as a C18 or a specialized phenyl column. sielc.comfrontiersin.org
For the analysis of phenylpyruvic acid, a related compound, a reverse-phase HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com Detection of pyruvic acid and its derivatives in HPLC is often accomplished using UV absorbance or fluorescence detectors. creative-proteomics.com A highly sensitive method for determining phenylpyruvic acid in biological samples like urine and serum involves derivatization to form a fluorescent hydrazone, which is then separated by reversed-phase HPLC and detected by fluorescence. nih.gov This method offers low detection limits, making it suitable for trace analysis. nih.gov
A patented HPLC-UV method has been developed for the determination of ethyl pyruvate (B1213749) and its metabolite, pyruvic acid, in biological samples. google.com This method utilizes a C18 column and is noted for its strong selectivity and rapid analysis time, making it ideal for pharmacokinetic studies. google.com
Interactive Table: HPLC Methods for Pyruvic Acid and Related Compounds
| Analyte | Column Type | Mobile Phase | Detection Method | Application |
| Phenylpyruvic acid | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | General analysis, preparative separation, pharmacokinetics |
| Phenylpyruvic acid | µBondapak Phenyl (Reverse Phase) | Not specified | Fluorescence (after derivatization) | Determination in urine and serum |
| Ethyl pyruvate and Pyruvic acid | Discovery C18 | Not specified | UV | Pharmacokinetic and toxicological studies |
| Phenyllactic acid and Phenylpyruvic acid | Inert Sustain AQ-C18 | 0.05% trifluoroacetic acid in water and methanol (B129727) (gradient) | UV (210 nm) | Analysis of fermentation products |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is another powerful technique for analyzing pyruvic acid, particularly when it is converted into more volatile derivatives. creative-proteomics.com GC separates compounds based on their volatility and interaction with the stationary phase of the GC column. creative-proteomics.com Coupling GC with a mass spectrometer (GC-MS) allows for both quantification and structural identification of the analytes.
For the analysis of pyruvic acid and other α-keto acids, GC-MS is often employed after a derivatization step to increase the volatility and thermal stability of the compounds. nih.govnih.gov A common approach involves the formation of oximes followed by silylation. nih.govhmdb.ca For instance, a method for determining indole-3-pyruvic acid involves derivatization with hydroxylamine (B1172632), followed by purification and GC-MS analysis. nih.gov Similarly, a method for the simultaneous determination of pyruvic acid and lactic acid uses a two-step derivatization with methoxyamine hydrochloride and isobutyl chloroformate before GC analysis. nih.gov
The choice of column is critical for achieving good separation. A 5%-phenyl-95%-dimethylpolysiloxane capillary column is commonly used for the analysis of derivatized metabolites. hmdb.ca
Derivatization Strategies for Enhanced Chromatographic Performance
Derivatization is a key strategy to improve the chromatographic behavior and detection sensitivity of pyruvic acid and its esters. researchgate.net This is particularly important for GC analysis where analytes need to be volatile and thermally stable. creative-proteomics.com For HPLC, derivatization can be used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. nih.gov
Common Derivatization Strategies:
Esterification: Converting the carboxylic acid group of pyruvic acid into an ester (e.g., methyl or ethyl ester) increases its volatility for GC analysis. creative-proteomics.comorgsyn.org
Oximation: The keto group of pyruvic acid can be reacted with reagents like hydroxylamine or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oxime derivatives. nih.govnih.gov These derivatives are more stable and can be more readily analyzed by GC-MS.
Silylation: Following oximation, the remaining polar groups can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to further increase volatility. nih.gov
Hydrazone Formation: Reaction with hydrazine-containing reagents, such as 4'-hydrazino-2-stilbazole, can introduce a highly fluorescent tag, enabling sensitive detection by HPLC with fluorescence detection. nih.gov Another reagent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), is used to form dinitrophenylhydrazone derivatives, which can be analyzed by HPLC. rsc.orgunivie.ac.at
Electrophoretic Methods for Separation and Analysis
Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the separation and analysis of organic acids like pyruvic acid. nih.govnih.gov CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary. libretexts.orgyoutube.com
A method for the indirect determination of pyruvic acid by CE with amperometric detection has been proposed. nih.gov This method is based on the oximation reaction between pyruvic acid and hydroxylamine, with the excess hydroxylamine being detected. nih.gov It has shown good sensitivity with a detection limit of 3.88 x 10⁻⁷ mol/L for pyruvic acid. nih.gov
CE with contactless conductivity detection has also been used for the simultaneous determination of pyruvate and lactate (B86563) in biological media. nih.gov This method requires only a small sample volume and achieves low limits of detection (0.03 µM for pyruvate). nih.gov The inner wall of the fused-silica capillary can be modified with ionic polymers to control the electroosmotic flow (EOF) and improve separation. nih.govsciex.com
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which combine a separation method with a powerful detection method, are invaluable for the comprehensive characterization of compounds in complex mixtures.
LC-MS/MS for Trace Analysis and Structural Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the trace analysis and structural confirmation of pyruvic acid and its derivatives. egetipdergisi.com.trnih.gov It combines the separation power of HPLC with the mass-resolving and fragmentation capabilities of a tandem mass spectrometer. nih.gov
A rapid and specific LC-MS/MS method has been developed for the determination of 3-phenylpyruvic acid in urine. egetipdergisi.com.tr This method utilizes an Acquity UPLC Phenyl column with gradient elution and has a very low detection limit of 0.001 µM. egetipdergisi.com.tr LC-MS/MS is also used for the quantitative profiling of various metabolites, including pyruvate, in human plasma. nih.gov Derivatization is often employed to enhance ionization and chromatographic retention. researchgate.netnih.gov For example, derivatization with dimethylaminophenacyl bromide can improve the sensitivity of LC-MS/MS analysis by introducing a highly ionizable tertiary amine group. researchgate.net
Interactive Table: Derivatization Reagents and Their Applications in Pyruvic Acid Analysis
| Derivatization Reagent | Analytical Technique | Purpose |
| Methoxyamine hydrochloride and Isobutyl chloroformate | GC | Simultaneous detection of pyruvic acid and lactic acid |
| Hydroxylamine | GC-MS | Determination of indole-3-pyruvic acid |
| 4'-hydrazino-2-stilbazole | HPLC-Fluorescence | Sensitive determination of phenylpyruvic acid |
| 2,4-dinitrophenylhydrazine (DNPH) | HPLC-MS/MS | Quantitative determination of ketoacids |
| Dimethylaminophenacyl bromide | LC-MS/MS | Enhanced sensitivity for central energy and carbon metabolites |
Theoretical Chemistry and Computational Studies of Pyruvic Acid, Phenyl Ester
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions (drawing from tautomerism studies)
Quantum mechanical calculations are powerful tools for understanding the electronic structure of molecules and predicting their reactivity. A key area of investigation for similar molecules, such as phenylpyruvic acid, is tautomerism—the equilibrium between keto and enol forms. wikipedia.orgumaryland.edu For pyruvic acid, phenyl ester, QM calculations would be essential to determine the relative stabilities of its tautomers and the energy barriers for their interconversion. Such studies, often employing methods like Density Functional Theory (DFT), provide insights into the electron distribution and the most likely sites for chemical reactions. However, specific QM studies on the tautomerism of this compound, have not been reported in the scientific literature.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a computational method widely used to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, DFT could be applied to explore reactions such as hydrolysis of the ester bond or reactions at the keto group. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways. While DFT has been extensively used to study the decomposition of pyruvic acid and reactions of other esters, dedicated DFT studies to elucidate the reaction mechanisms of this compound, are currently absent from the literature. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
The three-dimensional shape and flexibility of a molecule, known as its conformational landscape, are crucial for its properties and interactions. Molecular dynamics (MD) simulations are a computational technique used to model the movement of atoms in a molecule over time, providing a detailed picture of its accessible conformations. For a flexible molecule like this compound, with multiple rotatable bonds, MD simulations could reveal the preferred spatial arrangements and the dynamics of their interconversion. All-atom MD simulations, in particular, can provide a highly detailed view of these processes. nih.gov At present, there are no published MD simulation studies focused specifically on the conformational analysis of this compound.
Predictive Modeling of Spectroscopic Properties
Computational methods are increasingly used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the identification and characterization of compounds. Machine learning models and quantum chemical calculations can be trained on existing data to predict chemical shifts with high accuracy. rsc.org While experimental NMR data for this compound may exist, computational studies aimed at predicting and interpreting its spectroscopic properties have not been documented in the scientific literature.
Future Research Directions and Emerging Paradigms in Pyruvic Acid, Phenyl Ester Chemistry
Development of Sustainable and Green Synthesis Routes
The principles of green chemistry are increasingly pivotal in the synthesis of chemical compounds. For pyruvic acid and its derivatives, this involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic processes.
One promising avenue for the green synthesis of pyruvic acid, the precursor to its phenyl ester, is the catalytic oxidation of lactic acid. Lactic acid can be derived from biomass, making it a renewable starting material. Research has demonstrated the potential of using oxygen or air as the oxidant in these reactions, which is a significantly greener alternative to traditional oxidizing agents. For instance, a patented process highlights the use of a modified MCM-22 catalyst for the oxidation of lactic acid, achieving a 94.3% yield of pyruvic acid under optimized conditions with oxygen. mdpi.com While this process focuses on the acid, its adaptation for the direct synthesis of the phenyl ester by including phenol (B47542) in the reaction medium could be a key area of future research.
Another green approach involves biocatalysis. Engineered microorganisms or isolated enzymes can provide highly selective and efficient routes to pyruvic acid derivatives. For example, L-amino acid deaminase from Proteus mirabilis has been used for the production of phenylpyruvic acid from L-phenylalanine. nih.gov Further engineering of such enzymes could be explored for the direct synthesis of pyruvic acid, phenyl ester, or for the efficient production of pyruvic acid that can then be esterified using green methods.
The table below summarizes some potential green synthesis strategies for pyruvic acid, which could be adapted for the synthesis of its phenyl ester.
| Synthesis Strategy | Precursor | Oxidant/Catalyst | Key Advantages |
| Catalytic Oxidation | Lactic Acid (from biomass) | O2 / Pd-CuO/MCM-22 | Renewable feedstock, high yield. mdpi.com |
| Biocatalysis | L-Phenylalanine | Engineered L-amino acid deaminase | High specificity, mild reaction conditions. nih.gov |
| One-pot Multicomponent Reactions | Aldehydes, etc. | Pyruvic acid as catalyst | Atom economy, reduced waste. wikipedia.orggoogle.com |
Exploration of Photoinduced Reactivity and Photochemistry
The photochemistry of pyruvic acid has been a subject of extensive research, driven by its importance in atmospheric chemistry. researchgate.netresearchgate.net These studies provide a foundational understanding for exploring the photoinduced reactivity of its phenyl ester. The photochemistry of pyruvic acid is known to be governed by photo-induced intermolecular electron transfer, often facilitated by hydrogen bonding. researchgate.net Upon UV irradiation, pyruvic acid can undergo decarboxylation to produce CO2. researchgate.net
For this compound, the presence of the phenyl group is expected to significantly influence its photochemical behavior. The phenyl ring can act as a chromophore, potentially shifting the absorption spectrum and altering the excited state dynamics. Future research should focus on elucidating the primary photodissociation channels of this compound. It is plausible that, similar to pyruvic acid, it may undergo decarboxylation or other rearrangements upon photoexcitation.
Key research questions in this area include:
What are the primary photoproducts of this compound?
How does the phenyl group influence the quantum yields of different photochemical pathways?
Can the photoinduced reactivity be controlled to synthesize novel compounds?
Understanding these aspects could open up applications in areas such as photolithography, photo-curing of polymers, and the light-induced release of active molecules.
Design of Novel Catalytic Systems Utilizing this compound Framework
While pyruvic acid itself has been used as a biodegradable catalyst for organic synthesis, wikipedia.orggoogle.com the incorporation of the this compound framework into novel catalytic systems is a largely unexplored area. The reactivity of the α-keto ester functionality could be harnessed in the design of new organocatalysts or ligands for metal-based catalysts.
Chemists at the Okinawa Institute of Science and Technology have developed an organic catalyst system that can drive reactions using pyruvate (B1213749), showcasing its potential in catalysis. This suggests that derivatives like the phenyl ester could also be effective. Future research could focus on designing catalysts where the this compound moiety is a key component of the catalyst's structure. For instance, the ester could be part of a larger molecule that can coordinate to a metal center, influencing its catalytic activity and selectivity.
Another direction is the use of this compound as a precursor for the synthesis of more complex catalytic structures. The reactive ketone and ester groups provide handles for further chemical modifications, allowing for the construction of chiral ligands for asymmetric catalysis or dendritic structures for enhanced catalytic activity.
The following table outlines potential catalytic applications of the this compound framework.
| Catalytic System | Potential Role of this compound | Research Direction |
| Organocatalysis | As the primary catalytic species | Exploring its use in reactions like aldol (B89426) or Michael additions. |
| Metal-based Catalysis | As a ligand for a metal center | Synthesizing complexes and evaluating their catalytic performance. |
| Catalyst Precursor | As a building block for more complex catalysts | Designing and synthesizing novel ligands and catalyst architectures. |
Investigation of this compound in Advanced Materials Science Contexts (e.g., as a monomer or building block)
The bifunctional nature of this compound, containing both a ketone and an ester group, along with an aromatic ring, makes it a potentially interesting building block for advanced materials. While direct research on the use of this compound as a monomer is limited, its chemical structure suggests several possibilities for its incorporation into polymers.
The ester group could potentially undergo transesterification polymerization with diols to form polyesters. The ketone group, on the other hand, could be a site for various polymerization reactions, such as the formation of polyketals or through reactions involving the α-protons. The phenyl ring contributes to thermal stability and can influence the mechanical and optical properties of the resulting polymer.
Future research in this area should focus on:
Polymerization Studies: Investigating the reactivity of this compound in various polymerization reactions, such as polycondensation and addition polymerization.
Material Characterization: Synthesizing polymers containing the this compound unit and characterizing their thermal, mechanical, and optical properties.
Functional Materials: Exploring the potential of these new materials in applications such as biodegradable plastics, functional coatings, or as components in electronic devices.
The structural features of this compound and their potential in polymer synthesis are summarized below.
| Functional Group | Potential Role in Polymerization | Potential Properties of Resulting Polymer |
| Phenyl Ester | Monomer in polycondensation (e.g., with diols) | Thermal stability, aromaticity. |
| Ketone | Site for polymerization or cross-linking | Modifiable backbone, potential for post-polymerization functionalization. |
| α-Keto Acid Moiety | Potential for biodegradable linkages | Environmentally friendly materials. |
Computational Design and Virtual Screening for Targeted Applications
Computational chemistry offers powerful tools for predicting the properties and potential applications of molecules like this compound. Molecular docking and virtual screening can be employed to identify potential biological targets or to design novel molecules with specific functionalities.
For instance, computational studies have been used to identify novel inhibitors of pyruvate dehydrogenase kinases (PDKs), which are important targets in cancer and metabolic diseases. These studies often involve screening large databases of compounds to find those that bind to the active site of the enzyme. A similar approach could be used to screen for potential applications of this compound or its derivatives. The PyRx virtual screening tool, which utilizes AutoDock Vina, is an example of software that can be used for such studies.
Future research in this area could involve:
Virtual Screening: Using computational models to screen this compound against a wide range of biological targets to identify potential therapeutic applications.
Derivative Design: Computationally designing derivatives of this compound with enhanced activity or selectivity for a specific target.
Mechanism of Action Studies: Using molecular dynamics simulations to understand the binding mechanism of this compound to its target, which can guide the design of improved molecules.
The table below outlines a potential workflow for the computational design and virtual screening of this compound derivatives.
| Step | Description | Computational Tools |
| 1. Target Identification | Identify potential biological targets based on the structure of this compound. | Literature review, pathway analysis. |
| 2. Virtual Screening | Screen a library of this compound derivatives against the identified targets. | Molecular docking software (e.g., PyRx, AutoDock Vina). |
| 3. Hit Identification and Optimization | Identify promising "hits" and computationally optimize their structure to improve binding affinity and selectivity. | Molecular modeling software. |
| 4. In Silico ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the optimized compounds. | ADMET prediction software. |
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a wide range of chemical and biological sciences.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing pyruvic acid, phenyl ester, and how do they differ in efficiency?
- Methodology : The two-step enzymatic synthesis from L-phenylalanine (via phenylpyruvate intermediates) is a common approach, utilizing dehydrogenases or transaminases for decarboxylation . Alternatively, esterification of pyruvic acid with phenol under acidic catalysis (e.g., H₂SO₄) requires precise temperature control (60–80°C) and anhydrous conditions to avoid hydrolysis . Efficiency depends on catalyst choice, solvent purity, and reaction time. Comparative studies recommend NMR (¹H/¹³C) and HPLC (C18 column, UV detection at 210 nm) to validate yield and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Structural analysis : NMR spectroscopy (¹H, ¹³C, DEPT) for ester carbonyl (δ ~170 ppm) and aromatic proton signals (δ 7.2–7.5 ppm) .
- Purity assessment : Reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
- Quantitative analysis : Gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., methyl stearate) for trace impurity profiling .
Q. How can researchers ensure reproducibility in synthesizing this compound across different labs?
- Methodology : Document reaction parameters rigorously (e.g., solvent purity, catalyst batch, temperature gradients) . Use standardized reference materials (e.g., certified pyruvic acid) and validate protocols via inter-lab comparisons. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biochemical activity of this compound?
- Methodology : Discrepancies (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (pH, solvent polarity) or impurity interference. Cross-validate findings using:
- Multiple assays : Compare DPPH radical scavenging, FRAP, and cellular ROS assays .
- Dose-response curves : Test concentrations from 0.1–10 mM to identify threshold effects .
- Statistical rigor : Apply ANOVA with Tukey’s post-hoc test (p < 0.05) to assess significance .
Q. How can computational modeling optimize the synthesis of this compound for high-throughput applications?
- Methodology :
- DFT calculations : Model transition states of esterification reactions to identify optimal catalysts (e.g., Lewis acids vs. Brønsted acids) .
- Kinetic simulations : Use software like COMSOL to predict reaction rates under varying temperatures and solvent ratios .
- Machine learning : Train models on existing synthesis data (yield, purity) to predict untested conditions .
Q. What are the challenges in tracking phenyl-propanoid pathway intermediates when using this compound as a precursor?
- Methodology :
- Isotopic labeling : Use ¹³C-labeled pyruvate to trace carbon flux via LC-MS/MS .
- Enzyme inhibition : Apply specific inhibitors (e.g., phenylalanine ammonia-lyase inhibitors) to isolate pathway branches .
- Metabolomics : Pair UPLC-QTOF with multivariate analysis (PCA, PLS-DA) to distinguish intermediates .
Data Interpretation & Validation
Q. How should researchers address variability in this compound stability during long-term storage?
- Methodology :
- Stability studies : Store samples under inert gas (N₂/Ar) at –20°C and test degradation monthly via HPLC .
- Accelerated aging : Use thermal stress (40–60°C) to model shelf-life and identify decomposition products (e.g., phenol, pyruvic acid) .
Q. What statistical approaches are critical for validating dose-dependent effects in cellular studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
